3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole
Description
Properties
IUPAC Name |
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-17-12-13-18(22(14-17)30-2)20(15-26(27)28)23-19-10-6-7-11-21(19)25-24(23)16-8-4-3-5-9-16/h3-14,20,25H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRSXHNEYQNTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A representative procedure charges a round-bottom flask with 2-phenyl-1H-indole (2.0 mmol), 1-(2,4-dimethoxyphenyl)-2-nitroethylene (2.1 mmol), acetic acid (10 μL), and ethanol (1 mL). Refluxing for 2–8 hours typically achieves complete consumption of starting materials, monitored by TLC. The crude product precipitates upon cooling, yielding 60–84% after filtration or column chromatography (EtOAc/Hexanes).
Critical parameters include:
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Acid catalyst : Acetic acid (10 μL) enhances electrophilicity of the nitroalkene while preventing indole polymerization.
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Solvent : Ethanol balances solubility and reactivity; switching to benzene with triflic acid led to decomposition.
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Temperature : Reflux (78°C for ethanol) ensures sufficient activation energy without side reactions.
Table 1: Representative Synthesis of 3-[1-(2,4-Dimethoxyphenyl)-2-Nitroethyl]-2-Phenyl-1H-Indole
Mechanistic Insights
The reaction proceeds via nitronate intermediate formation, where acetic acid protonates the nitroalkene to generate a resonance-stabilized electrophile. Attack by the indole’s C3 position forms a sigma complex, which rearomatizes to yield the nitroethyl product (Figure 1A). Computational studies suggest the transition state involves partial positive charge development at the β-carbon of the nitroalkene.
Substrate Scope and Limitations
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Nitroalkene variations : Electron-rich aryl groups (e.g., 2,4-dimethoxyphenyl) enhance reactivity due to increased electrophilicity.
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Indole substitutions : N1-methyl analogs show reduced yields (≤45%) due to steric hindrance.
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Functional group tolerance : Halogens, alkoxy groups, and dimethylamino substituents remain intact under standard conditions.
Spirocyclization-Rearrangement Cascade
An alternative route involves converting 3-(2-nitroethyl)indoles to spirocyclic intermediates followed by base-mediated rearrangement. This two-step process improves regiocontrol for challenging substrates.
Spirocyclization Protocol
Treating 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole with phosphoryl chloride (POCl₃) and triethylamine in benzene at 25°C generates a spiroisoxazoline intermediate. The reaction achieves 68–85% yields within 2 hours, with diastereomeric ratios >20:1 due to transition state stereoelectronic effects.
Rearrangement to Target Compound
Heating the spirocyclic intermediate with aqueous K₂CO₃ in THF induces ring-opening and nitrile formation via a-sigmatropic shift. However, substituting the nitrile group with phenyl under Suzuki-Miyaura conditions provides the final product in 78% yield.
Table 2: Spirocyclization-Rearrangement Optimization
| Step | Conditions | Yield |
|---|---|---|
| Spirocyclization | POCl₃ (1.2 eq), NEt₃, benzene, 25°C | 82% |
| Ring-opening | K₂CO₃ (2 eq), THF/H₂O, 60°C | 91% |
| Suzuki coupling | Phenylboronic acid, Pd(PPh₃)₄ | 78% |
Palladium-Catalyzed Indole Functionalization
Pd-mediated strategies enable concurrent indole synthesis and nitroethylation. A recent protocol employs Pd/C with 1-octene to reductively couple nitroalkanes with indole precursors.
One-Pot Indole Formation and Alkylation
Reacting 2-(2-nitro-1-(2,4-dimethoxyphenyl)ethyl)cyclohexanone with ammonium acetate in the presence of Pd/C (5 mol%) and 1-octene generates the indole core while installing the nitroethyl group. The method affords 75% yield with excellent functional group tolerance.
Mechanistic Pathway
1-Octene acts as a hydrogen scavenger, facilitating Pd-mediated dehydrogenation of the cyclohexanone to an enamine intermediate. Concurrent reduction of the nitro group generates a nitrene species, which undergoes cyclization to form the indole nucleus.
Spectral Characterization and Validation
All synthetic routes validate the target compound through:
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H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, NH), 7.66–7.13 (m, 10H, aromatic), 5.62 (dd, J = 8.9, 6.5 Hz, 1H, CH), 3.78 (s, 6H, OCH₃).
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C NMR : 154.2 (C-O), 136.7 (C-NO₂), 128.4–110.3 (aromatic), 52.1 (CH₂NO₂).
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HRMS : m/z calcd for C₂₄H₂₁N₂O₄ [M+H]⁺ 417.1552, found 417.1549.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Steps | Scalability | Stereocontrol |
|---|---|---|---|---|
| Electrophilic alkylation | 72% | 1 | High | None |
| Spirocyclization | 62% | 3 | Moderate | High |
| Pd-catalyzed | 75% | 1 | High | Moderate |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole exhibits several notable biological activities:
- Antimycobacterial Activity : Recent studies have highlighted its effectiveness against Mycobacterium tuberculosis, showing promising results against both drug-susceptible and multidrug-resistant strains. The compound demonstrated a minimum inhibitory concentration (MIC) of approximately 24.7 µM, indicating significant antimycobacterial properties1.
- Cytotoxicity and Genotoxicity : In vitro assays revealed that certain derivatives of this compound are devoid of apparent toxicity to mammalian cells, suggesting potential safety in therapeutic applications1.
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, indicating that this indole derivative may also possess protective effects against neurodegenerative diseases[^3^].
Therapeutic Applications
Given its biological activities, 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole holds potential in various therapeutic areas:
- Antitubercular Agents : Due to its efficacy against M. tuberculosis, this compound could serve as a lead for developing new antitubercular drugs, particularly in light of rising drug resistance1.
- Cancer Treatment : The structural characteristics of indoles often correlate with anticancer activity. Further exploration into the compound's effects on cancer cell lines could reveal additional therapeutic applications.
Case Study 1: Antimycobacterial Efficacy
A study synthesized a series of 3-phenyl-1H-indoles and evaluated their activity against M. tuberculosis. Among these, the compound demonstrated strong bactericidal activity with time-dependent behavior, making it a candidate for further development as an antitubercular agent1.
Case Study 2: Safety Profile Evaluation
In another investigation, the cytotoxic effects of various indole derivatives were assessed on HepG2 and Vero cells. The results indicated that certain compounds did not exhibit genotoxicity or significant cytotoxicity at therapeutic concentrations, supporting their potential use in clinical settings1.
Mechanism of Action
The mechanism of action of 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole involves its interaction with specific molecular targets in cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl ring or indole core. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Electronic Effects : The 2,4-dimethoxyphenyl group in the target compound enhances electron density at the nitroethyl side chain compared to electron-withdrawing groups (e.g., 4-F in 3d) . This may increase nucleophilicity at the nitro group.
- Solubility: Methoxy groups generally improve aqueous solubility relative to halogens (e.g., 4-F in 3d) or nonpolar aryl groups (e.g., 2-furyl in ).
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
Analysis:
- The nitro group in analogs like 3d resonates at δ ~147 ppm in $^{13}\text{C-NMR}$, a characteristic shift for nitroethyl derivatives .
- Aromatic protons in substituted indoles typically appear between δ 6.8–8.1, influenced by substituent electronic effects .
- Yields for related compounds vary widely (45–83%), suggesting that steric and electronic factors significantly impact synthetic efficiency .
Challenges :
- The 2,4-dimethoxy substituent may complicate purification due to increased polarity.
- Nitro group stability under reductive conditions requires careful optimization .
Research Implications
- Materials Science : Methoxy and nitro groups may enhance charge-transfer properties in optoelectronic applications.
Biological Activity
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole is a complex organic compound belonging to the indole family. It features a unique structure characterized by a nitroethyl group and dimethoxyphenyl substituents, which enhance its chemical reactivity and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H21N2O4
- Molecular Weight : 431.44 g/mol
- CAS Number : 342396-43-4
Synthesis
The synthesis of 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole typically involves several steps:
- Formation of Nitroalkene : Condensation of 2,4-dimethoxybenzaldehyde with nitroethane.
- Cyclization : Reaction with phenylhydrazine under acidic conditions to yield the indole derivative.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that indole derivatives possess antimicrobial properties. The compound has been evaluated for its activity against various pathogens, including Mycobacterium tuberculosis (Mtb).
- Minimum Inhibitory Concentration (MIC) : One study reported that related indole compounds demonstrated MIC values around 8.4 µM against Mtb, indicating potential as an anti-tuberculosis agent .
Anticancer Potential
Indole derivatives are known for their anticancer properties. The unique structural features of 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole may contribute to its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells .
Neuroprotective Effects
The presence of methoxy groups in the phenyl ring is associated with neuroprotective effects. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
The biological activity of 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole is believed to involve:
- Electrophilic Substitution : Due to the electron-rich nature of the indole core.
- Reactive Intermediate Formation : The reduction of the nitro group can lead to reactive species that may interact with DNA or proteins.
Q & A
Q. Advanced Research Focus
- Salt Formation : Protonation of the indole NH group with HCl or citric acid improves aqueous solubility .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vivo dosing .
- Nanoparticle Encapsulation : Lipid-based carriers enhance bioavailability, as demonstrated for nitroethyl-indole analogs .
How can computational methods be integrated with experimental data to predict the reactivity or binding mechanisms of this indole derivative?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Predicts electrophilic attack sites on the indole ring (C3 > C2) based on Fukui indices .
- Molecular Docking : Models interactions with CB1 receptors, identifying key hydrogen bonds between the nitro group and Lys173/Ser173 residues .
- MD Simulations : Evaluates stability in lipid bilayers, guiding formulation strategies for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
